Cas no 866728-41-8 (3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline)

3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
-
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- AKOS001813381
- SMR000127108
- HMS2252D14
- MLS000530092
- MLS-0111241.0002
- F1604-0553
- BDBM52271
- cid_2136907
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 866728-41-8
- SCHEMBL15819125
- AB00490171-03
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)pyrazolo[4,3-c]quinoline
- MLS-0111241.0001
- CHEMBL1501508
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- インチ: 1S/C26H22FN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3
- InChIKey: UDBULEMYJGHWPM-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2)C2=C(C=C(OC)C(OC)=C2)C2=NN=C(C3=CC=C(F)C=C3)C2=C1
計算された属性
- 精确分子量: 427.16960512g/mol
- 同位素质量: 427.16960512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 49.2Ų
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1604-0553-1mg |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866728-41-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinolineに関する追加情報
Comprehensive Overview of 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-41-8)
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-41-8) is a synthetic organic compound belonging to the pyrazoloquinoline family. This structurally complex molecule features a fluorophenyl group, dimethoxy substitutions, and a methylphenyl methyl moiety, making it a subject of significant interest in pharmaceutical and material science research. Its unique chemical architecture positions it as a potential candidate for applications in drug discovery, particularly in targeting kinase inhibitors and central nervous system (CNS) disorders.
The compound's pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, often associated with bioactive properties. Researchers have explored its derivatives for their potential in modulating G-protein-coupled receptors (GPCRs) and ion channels, which are critical in treating conditions like neurodegenerative diseases and chronic pain. The presence of a 4-fluorophenyl group enhances its metabolic stability, while the dimethoxy and methylphenyl substitutions contribute to its lipophilicity and binding affinity.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. This compound's structural features align with trends in fragment-based drug design (FBDD) and computational chemistry, where researchers leverage AI-driven molecular docking to predict interactions with biological targets. Its CAS No. 866728-41-8 is frequently cited in patent literature, underscoring its commercial relevance.
From a synthetic perspective, the preparation of 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline involves multi-step organic transformations, including Palladium-catalyzed cross-coupling and cyclization reactions. These methods are optimized for yield and purity, catering to the stringent requirements of Good Manufacturing Practice (GMP) in pharmaceutical production. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring reproducibility in research settings.
Environmental and regulatory considerations are also paramount. The compound's eco-toxicity profile and biodegradability are evaluated under guidelines like REACH and OECD 4 to ensure compliance with global standards. Its non-hazardous classification makes it suitable for laboratory use without stringent containment protocols.
In summary, 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-41-8) represents a versatile chemical entity with broad applicability in drug development and material science. Its integration into modern research paradigms, such as AI-augmented discovery and green chemistry, highlights its enduring relevance in scientific innovation.
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